molecular formula C17H18FN3O3 B2931201 2-[[1-[2-(2-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one CAS No. 2320174-39-6

2-[[1-[2-(2-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one

Numéro de catalogue: B2931201
Numéro CAS: 2320174-39-6
Poids moléculaire: 331.347
Clé InChI: BEOSTANOCFCTBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[[1-[2-(2-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). This compound has received significant attention due to its high selectivity for the mutated form of EGFR, which is commonly found in NSCLC patients.

Mécanisme D'action

2-[[1-[2-(2-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one selectively targets mutant EGFR and irreversibly inhibits its activity. This leads to the inhibition of downstream signaling pathways, resulting in cell cycle arrest and apoptosis of cancer cells. Unlike first- and second-generation EGFR TKIs, this compound does not inhibit wild-type EGFR, which reduces the risk of side effects associated with these drugs.
Biochemical and Physiological Effects:
This compound has been shown to significantly reduce tumor size and increase overall survival in NSCLC patients with EGFR mutations. It has also been shown to have a favorable safety profile, with fewer side effects compared to first- and second-generation EGFR TKIs. Common side effects include diarrhea, rash, and nausea.

Avantages Et Limitations Des Expériences En Laboratoire

2-[[1-[2-(2-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one has several advantages for laboratory experiments, including its high selectivity for mutant EGFR, ability to overcome resistance to first- and second-generation EGFR TKIs, and favorable safety profile. However, its irreversible binding to EGFR can make it difficult to study the effects of reversible EGFR inhibition. In addition, its high potency can make it challenging to determine optimal dosing in preclinical studies.

Orientations Futures

For research on 2-[[1-[2-(2-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one include investigating its use in combination with other targeted therapies, exploring its potential in other EGFR-mutated cancers, and developing strategies to overcome resistance to this compound. In addition, further studies are needed to determine the optimal dosing and treatment duration for this compound in NSCLC patients.

Méthodes De Synthèse

The synthesis of 2-[[1-[2-(2-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one involves a multistep process starting from commercially available starting materials. The key step in the synthesis is the formation of the azetidine ring, which is achieved through a cyclization reaction. The final compound is obtained through purification and isolation steps.

Applications De Recherche Scientifique

2-[[1-[2-(2-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutated NSCLC, with high response rates and prolonged progression-free survival. In addition, this compound has been shown to overcome resistance to first- and second-generation EGFR TKIs, making it a valuable treatment option for patients who have developed resistance to these drugs.

Propriétés

IUPAC Name

2-[[1-[2-(2-fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-12-6-7-16(22)21(19-12)10-13-8-20(9-13)17(23)11-24-15-5-3-2-4-14(15)18/h2-7,13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOSTANOCFCTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.